molecular formula C11H17N5 B11731263 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11731263
M. Wt: 219.29 g/mol
InChI Key: OPCVKJKVNYREGF-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized pyrazole derivatives with enhanced biological activities.

Scientific Research Applications

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-15-6-5-10(14-15)7-12-11-8-13-16(4-2)9-11/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

OPCVKJKVNYREGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)CC

Origin of Product

United States

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